molecular formula C14H19NOS B4107867 N-[2-(phenylthio)cyclohexyl]acetamide

N-[2-(phenylthio)cyclohexyl]acetamide

Cat. No.: B4107867
M. Wt: 249.37 g/mol
InChI Key: ACBXUZBGFUCFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Phenylthio)cyclohexyl]acetamide is a chemical compound of interest in scientific research and development. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The specific physical, chemical, and biological properties, as well as the detailed research applications and mechanism of action for this compound, are currently the subject of ongoing investigation. Researchers are encouraged to consult the scientific literature for the latest studies. Structurally related compounds featuring both acetamide and phenylthio moieties are often explored in various research fields, including . Handling of this material should be conducted by qualified professionals in accordance with established laboratory safety protocols. Please refer to the available Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylsulfanylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBXUZBGFUCFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Analysis of Synthetic Methodologies for N 2 Phenylthio Cyclohexyl Acetamide

Stereoselective Synthesis of N-[2-(phenylthio)cyclohexyl]acetamide

Stereoselective synthesis aims to control the relative three-dimensional arrangement of atoms in a molecule. For this compound, this involves controlling the cis/trans relationship between the phenylthio and acetamido groups on the cyclohexane (B81311) scaffold.

Asymmetric Michael Addition Strategies for Precursor Formation

The formation of the carbon-sulfur bond is a critical step in the synthesis. The thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, represents a powerful method for creating this bond. srce.hr An asymmetric variant of this reaction can establish the first stereocenter, which can then direct the formation of the second.

A plausible strategy involves the asymmetric Michael addition of thiophenol to cyclohexenone. This reaction can be promoted by various organocatalysts to yield a chiral 3-(phenylthio)cyclohexanone precursor. Chiral organocatalysts, such as prolinol derivatives or bifunctional thioureas, are known to facilitate highly enantioselective Michael additions. mdpi.com For instance, catalysts derived from cinchona alkaloids or chiral primary amines can activate the substrates through non-covalent interactions like hydrogen bonding, effectively shielding one face of the Michael acceptor from the incoming nucleophile. nih.gov The resulting enantiomerically enriched keto-sulfide is a versatile intermediate for further functionalization.

Table 1: Potential Organocatalysts for Asymmetric Thia-Michael Addition

Catalyst Type Example Activation Mode Potential Outcome
Prolinol Derivatives (S)-Diphenylprolinol silyl (B83357) ether Enamine formation with ketone High enantioselectivity for γ-nitro aldehydes
Thiourea Catalysts (R,R)-Diaminocyclohexane-derived thiourea Hydrogen bonding to nitro group High yield and enantioselectivity
Squaramide Catalysts Cinchona-derived squaramide Bifunctional activation (H-bonding) Good diastereoselectivity and enantioselectivity

This table is illustrative, based on the application of these catalysts in similar Michael addition reactions. mdpi.comnih.govmdpi.com

Diastereoselective Cyclization Reactions

With a chiral 3-(phenylthio)cyclohexanone precursor in hand, the next crucial step is the diastereoselective installation of the amino group at the C2 position. This can be achieved through several methods, including reductive amination or the formation and subsequent reduction of an oxime or imine. The pre-existing stereocenter at C3, bearing the bulky phenylthio group, can exert significant steric influence, directing the incoming hydride and amine source to the opposite face of the ring, thus controlling the diastereoselectivity of the final product.

Alternatively, intramolecular cyclization of an acyclic precursor can be a powerful tool for establishing relative stereochemistry. For example, an N-acyliminium ion precursor containing a chiral center could undergo a diastereoselective cyclization, where the stereochemistry is dictated by the steric hindrance of substituents on the chiral center. researchgate.net While not directly reported for this specific target, such cascade cyclizations are effective in creating complex bicyclic and polycyclic systems with high diastereoselectivity. researchgate.netthieme-connect.de

Transition-Metal Catalyzed Approaches in this compound Synthesis

Transition-metal catalysis offers efficient and selective methods for forming carbon-nitrogen bonds. mdpi.comnih.gov A potential route to this compound could involve a palladium-catalyzed allylic amination, such as the Tsuji-Trost reaction. mdpi.com This pathway might start with a cyclohexene (B86901) derivative bearing a leaving group (e.g., acetate) and the phenylthio group. The reaction with an amine source, catalyzed by a palladium complex, could form the desired C-N bond. The stereochemical outcome would depend on the nature of the catalyst and the reaction conditions.

Another advanced strategy is the direct C-H amination. Transition-metal catalysts, particularly those based on rhodium or iron, can activate C-H bonds and facilitate the insertion of a nitrene group from an azide (B81097) precursor. scispace.com This approach could theoretically be applied to a (phenylthio)cyclohexane substrate, offering a highly atom-economical route to the corresponding amine, which can then be acylated. The regioselectivity and stereoselectivity of such a reaction would be major challenges to overcome. scispace.com

Enantioselective Synthesis Pathways for this compound

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts, chiral auxiliaries, or by separating enantiomers from a racemic mixture.

Utilization of Chiral Catalysts and Auxiliaries

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. researchgate.net For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a SuperQuat auxiliary, could be attached to an appropriate precursor. rsc.org For example, an achiral 2-(phenylthio)cyclohexanecarboxylic acid could be coupled with a chiral auxiliary. The resulting amide could then undergo a Curtius or Hofmann rearrangement, where the chiral auxiliary directs the stereochemistry of the amine formation. Subsequent removal of the auxiliary would yield the enantiomerically enriched 2-(phenylthio)cyclohexanamine, ready for acetylation.

Chiral catalysts, as mentioned in the context of asymmetric Michael additions (Section 2.1.1), are also central to enantioselective synthesis. researchgate.net A catalytic enantioselective approach avoids the need for stoichiometric amounts of a chiral directing group and the subsequent steps of attachment and removal. researchgate.net Metal complexes with chiral ligands (e.g., chiral phosphines) or organocatalysts can be employed in key bond-forming steps to ensure the desired enantiomer is produced as the major product. researchgate.net

Table 2: Comparison of Chiral Strategies

Strategy Description Advantages Disadvantages
Chiral Catalysis A small amount of a chiral catalyst creates a chiral environment for the reaction. High atom economy; catalyst can be recycled. Catalyst development can be complex and expensive.

| Chiral Auxiliaries | A stoichiometric chiral molecule is attached to the substrate to direct a reaction. | Often highly reliable and predictable selectivity; diastereomeric products can be separated. researchgate.net | Requires additional steps for attachment and removal; poor atom economy. researchgate.net |

Chiral Resolution Techniques Applied to this compound Precursors

When an enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution can be employed to separate enantiomers from a racemic mixture. This is often performed on a key intermediate, such as the 2-(phenylthio)cyclohexanamine precursor.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Modern chromatographic techniques are also highly effective for chiral separations. High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase can effectively separate the enantiomers of the amine precursor or even the final this compound product. nih.gov Although often more resource-intensive, these methods provide excellent separation and analytical verification of enantiomeric purity. nih.gov

Multi-Step Synthetic Sequences and Overall Yield Optimization

The proposed synthetic sequence is as follows:

Ring-Opening of Cyclohexene Oxide: The synthesis would likely initiate with the ring-opening of cyclohexene oxide by thiophenol. This reaction, typically catalyzed by a base, would yield trans-2-(phenylthio)cyclohexan-1-ol. The stereochemistry of this product is dictated by the backside attack of the thiophenolate anion on the epoxide ring.

Conversion of the Hydroxyl Group to an Amine: The next crucial step involves the conversion of the hydroxyl group in trans-2-(phenylthio)cyclohexan-1-ol to an amino group to form trans-2-(phenylthio)cyclohexan-1-amine. Several methods could achieve this transformation:

Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to an amine with inversion of stereochemistry, using a nitrogen nucleophile like phthalimide, followed by hydrolysis.

Oxidation and Reductive Amination: The alcohol can be oxidized to the corresponding ketone, 2-(phenylthio)cyclohexan-1-one. Subsequent reductive amination with ammonia (B1221849) or an ammonia equivalent would then produce the desired amine.

N-Acetylation: The final step is the N-acetylation of trans-2-(phenylthio)cyclohexan-1-amine to yield the target compound, this compound. This is a standard amide bond formation reaction, which can be accomplished using various acetylating agents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

Key optimization strategies for the proposed synthesis would include:

Control of Reaction Conditions: For each step, parameters such as temperature, reaction time, and concentration of reactants must be carefully controlled to maximize product formation and minimize side reactions.

Catalyst Selection: The choice of catalyst, where applicable (e.g., in the ring-opening or reductive amination steps), can significantly influence reaction rates and yields.

StepReactionHypothetical Yield (%)
1Ring-opening of cyclohexene oxide90
2Conversion of alcohol to amine75
3N-Acetylation95
Overall Yield 64.1

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the proposed synthesis of this compound, particularly in the N-acetylation step, which is often amenable to greener modifications.

Traditional N-acetylation methods frequently use hazardous reagents like acetyl chloride and volatile organic solvents. Greener alternatives focus on using less toxic materials, reducing waste, and improving energy efficiency.

Green N-Acetylation Methods:

Several environmentally benign methods for N-acetylation have been developed and could be applied to the synthesis of the target molecule. nih.govorientjchem.orgorientjchem.orgnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a core principle of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. nih.govnih.gov Brine solutions have also been shown to be effective media for acetylation reactions. ias.ac.in

Catalyst-Free and Solvent-Free Conditions: Some N-acetylation reactions can be carried out without a catalyst and in the absence of a solvent, which significantly reduces waste and simplifies the purification process. orientjchem.orgorientjchem.org

Alternative Acetylating Agents: Acetonitrile has been explored as a less hazardous acetylating agent compared to the highly reactive and corrosive acetyl chloride and acetic anhydride. mdpi.comnih.gov

Energy-Efficient Methods: The use of microwave irradiation or ultrasound can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.govorientjchem.orgresearchgate.net

The following table summarizes various green N-acetylation methods that could be adapted for the synthesis of this compound.

MethodAcetylating AgentSolventCatalystConditionsYieldGreen AspectsReference
Benzotriazole ChemistryAminoacylbenzotriazolesWaterNoneMicrowave, 50-70°C, 15-20 minHighUse of water as solvent, microwave heating. nih.govnih.gov nih.govnih.gov
Catalyst-Free AcylationAcetic AnhydrideWaterNoneRoom Temperature, 5-15 minGood to ExcellentCatalyst-free, use of water as solvent. orientjchem.org orientjchem.org
Ultrasound IrradiationAcetic AnhydrideNoneNoneUltrasound, 15-30 minGoodSolvent-free, catalyst-free, use of ultrasound. orientjchem.org orientjchem.org
Zinc Acetate CatalysisAcetic AcidNoneZinc AcetateMicrowaveGood to ExcellentSolvent-free, use of a less toxic catalyst, microwave heating. researchgate.net researchgate.net
Continuous-Flow AcetylationAcetonitrileAcetonitrileAlumina200°C, 50 barExcellentUse of a safer acetylating agent, potential for scalability. mdpi.comnih.gov mdpi.comnih.gov
Brine Solution AcetylationAcetyl ChlorideBrineSodium Acetate/TriethylamineNot specifiedExcellentUse of environmentally benign brine solution. ias.ac.in ias.ac.in

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Stereochemical Investigations and Conformational Analysis of N 2 Phenylthio Cyclohexyl Acetamide

Diastereomeric and Enantiomeric Purity Assessment Methodologies

The determination of diastereomeric and enantiomeric purity is fundamental in the characterization of chiral molecules like N-[2-(phenylthio)cyclohexyl]acetamide. nih.gov Various analytical techniques are employed to quantify the relative amounts of stereoisomers.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. nih.govsigmaaldrich.com For this compound, CSPs based on macrocyclic glycopeptides (like teicoplanin) or polysaccharide derivatives could be effective. sigmaaldrich.com Gas Chromatography (GC) using chiral capillary columns is another powerful tool, often requiring derivatization of the analyte to increase its volatility.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for this purpose. In the presence of a chiral shift reagent, the enantiomers of a chiral compound can exhibit separate signals in the NMR spectrum. More commonly, diastereomers inherently have distinct NMR spectra, allowing for their direct quantification by integrating the signals corresponding to each isomer. For enantiomeric purity, derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid chloride, converts the enantiomers into diastereomers, which can then be distinguished and quantified by ¹H or ¹⁹F NMR. researchgate.netnih.gov

Mass Spectrometry: When coupled with chromatographic methods, such as HPLC-MS/MS, mass spectrometry provides sensitive and selective quantification of stereoisomers. nih.gov This is particularly useful for analyzing complex mixtures or trace amounts of impurities. dntb.gov.ua

Table 1: Methodologies for Stereochemical Purity Assessment
TechniquePrincipleApplication for this compound
Chiral HPLCDifferential interaction with a chiral stationary phase leads to separation of enantiomers and diastereomers.Direct quantification of all four possible stereoisomers.
Chiral GC-MSSeparation of volatile derivatives on a chiral column followed by mass spectrometric detection.High-resolution separation and sensitive detection of stereoisomeric impurities.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid)Conversion of enantiomers into diastereomers with distinct NMR signals. acs.orgDetermination of enantiomeric excess (ee) by integration of proton or fluorine signals. nih.gov

Conformational Preferences and Dynamics of the Cyclohexyl Ring in this compound

The cyclohexane (B81311) ring typically adopts a chair conformation to minimize angle and torsional strain. wikipedia.orglibretexts.org For 1,2-disubstituted cyclohexanes, the relative stability of different chair conformations depends on the steric interactions of the substituents. openstax.orgunizin.org

The two substituents, acetamido (-NHCOCH₃) and phenylthio (-SPh), can be arranged in either a cis or trans relationship.

cis-isomer: In the cis-isomer, the substituents are on the same side of the ring. The two possible chair conformations will always have one substituent in an axial position and the other in an equatorial position. youtube.comlibretexts.org The ring will rapidly interconvert between these two conformations. The equilibrium will favor the conformer where the sterically bulkier group occupies the more stable equatorial position to minimize 1,3-diaxial interactions. libretexts.org

trans-isomer: In the trans-isomer, the substituents are on opposite sides of the ring. This allows for two distinct chair conformations: one with both substituents in equatorial positions (diequatorial) and another, after a ring flip, with both in axial positions (diaxial). unizin.orgyoutube.com The diequatorial conformation is overwhelmingly favored due to the severe steric strain from 1,3-diaxial interactions present in the diaxial form. openstax.orglibretexts.org

The dynamic interconversion between these conformations is rapid at room temperature, but the population of each conformer at equilibrium is determined by the difference in their Gibbs free energy. nih.gov

Table 2: Conformational Analysis of this compound Isomers
IsomerPossible Chair ConformationsRelative StabilityPrimary Steric Interactions
cis(Axial, Equatorial) ⇌ (Equatorial, Axial)Equilibrium favors conformer with the larger group in the equatorial position.1,3-Diaxial interactions of the axial group.
trans(Diequatorial) ⇌ (Diaxial)The diequatorial conformer is significantly more stable. unizin.orgSevere 1,3-diaxial interactions in the diaxial conformer. openstax.org

Influence of Substituent Effects on Stereochemistry and Conformation

The conformational equilibrium of substituted cyclohexanes is governed by the steric and electronic properties of the substituents. The steric demand of a substituent is often quantified by its "A-value," which represents the free energy difference between placing the substituent in an equatorial versus an axial position. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position.

For this compound, the key substituents are the acetamido group and the phenylthio group.

Steric Effects: The phenylthio group is generally considered to be sterically demanding. While its A-value can vary depending on the method of determination, it is significant enough to create a strong preference for the equatorial position. researchgate.net The acetamido group also has a considerable steric presence. In the cis-isomer, the equilibrium will lie on the side of the conformer that places the bulkier of the two groups (likely the phenylthio group) in the equatorial position. In the trans-isomer, the energetic penalty for the diaxial conformation, where both bulky groups would experience multiple 1,3-diaxial interactions, is very high, making this conformation negligibly populated at equilibrium. openstax.org

Electronic Effects: While steric effects are dominant, electronic effects such as hyperconjugation or dipole-dipole interactions can also play a role, although they are generally considered secondary for these types of substituents in a non-polar solvent.

Table 3: Approximate A-Values of Relevant Substituents
SubstituentApproximate A-Value (kcal/mol)Equatorial Preference
-SPh (Phenylthio)~1.1Strong
-NHCOCH₃ (Acetamido)~1.5 - 2.1Very Strong
-CH₃ (Methyl)1.74Strong

Note: A-values can vary based on experimental conditions and computational models. The values presented are for comparative purposes.

Chirality Transfer Mechanisms in the Synthesis of this compound

The synthesis of an enantioenriched form of this compound requires a strategy that effectively transfers chirality from a starting material or catalyst to the product. nih.gov A common approach for synthesizing 1,2-amino thioethers involves the stereospecific ring-opening of a chiral precursor, such as an aziridine or an epoxide.

Hypothetical Synthetic Pathway via Aziridine Ring-Opening: A plausible route could involve the reaction of a chiral cyclohexene-derived aziridine with thiophenol (PhSH). The nucleophilic attack of the thiolate anion (PhS⁻) on one of the aziridine carbons would proceed via an Sₙ2 mechanism. This type of reaction is typically stereospecific, resulting in an inversion of configuration at the carbon center being attacked.

For example, if the reaction starts with a (1R, 6R)-7-azabicyclo[4.1.0]heptane, the nucleophilic attack by thiophenol at C1 would lead to the formation of a trans-product. The chirality of the starting aziridine directly controls the absolute configuration of the two newly formed stereocenters in the product. This process, where the stereochemical information from one molecule is passed on to another during a chemical reaction, is known as chirality transfer. chemrxiv.org Subsequent N-acetylation would yield the final product, this compound, with its stereochemistry dictated by the initial ring-opening step.

Advanced Stereochemical Assignment Techniques for this compound

Unambiguous determination of the absolute configuration of a chiral molecule is a critical analytical challenge. Beyond X-ray crystallography, which requires a suitable single crystal, several powerful spectroscopic techniques can be used for molecules in solution. americanlaboratory.com

Mosher's Method: This NMR-based technique is widely used to determine the absolute configuration of chiral amines and alcohols. acs.orgacs.org The method involves derivatizing the amine functionality of the deacetylated precursor, 2-(phenylthio)cyclohexanamine, with the two enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid). nih.gov This creates a pair of diastereomers. By comparing the ¹H NMR spectra of these two diastereomers, the spatial arrangement of the protons relative to the anisotropic phenyl group of the MTPA reagent can be deduced. researchgate.net The differences in chemical shifts (Δδ = δₛ - δᵣ) for protons on either side of the newly formed amide plane allow for the assignment of the absolute configuration at the carbon bearing the nitrogen. acs.org

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.combiotools.us The resulting spectrum is unique to a specific enantiomer; its mirror image will have a VCD spectrum of equal magnitude but opposite sign. nih.gov The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum-mechanical calculations (typically using Density Functional Theory, DFT). americanlaboratory.comnih.gov A good match between the experimental and calculated spectra for a given enantiomer provides a confident assignment of its absolute configuration. spectroscopyeurope.com This technique is advantageous as it does not require crystallization or chemical derivatization. biotools.us

Table 4: Advanced Techniques for Absolute Configuration Determination
TechniquePrincipleAdvantagesRequirements
Mosher's Method (NMR)Analysis of ¹H NMR chemical shift differences in diastereomeric MTPA amides. nih.govWell-established and reliable for amines; does not require crystals. acs.orgChemical derivatization with both (R)- and (S)-MTPA chlorides.
Vibrational Circular Dichroism (VCD)Comparison of experimental and computationally predicted VCD spectra. nih.govNo derivatization or crystallization needed; applicable to a wide range of molecules. americanlaboratory.combiotools.usAccess to a VCD spectrometer and computational chemistry software.

Theoretical and Computational Studies on N 2 Phenylthio Cyclohexyl Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

No published quantum chemical calculations specifically for N-[2-(phenylthio)cyclohexyl]acetamide were found. Such studies, were they to be conducted, would likely employ methods like Density Functional Theory (DFT) to calculate properties that are fundamental to understanding the molecule's stability and reactivity.

Hypothetical calculations could yield data such as:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A lower HOMO-LUMO gap typically suggests higher reactivity.

Electron Density Distribution: This would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Maps: These maps would visually represent the charge distribution and could be used to predict non-covalent interactions.

A hypothetical data table of such calculated properties is presented below to illustrate the type of information that would be generated.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Property Hypothetical Value Method/Basis Set
HOMO Energy -6.5 eV B3LYP/6-31G(d)
LUMO Energy -0.8 eV B3LYP/6-31G(d)
HOMO-LUMO Gap 5.7 eV B3LYP/6-31G(d)

Note: The values in this table are illustrative and not based on actual experimental or computational data.

Prediction of Stereoselectivity in this compound Synthetic Reactions

Computational chemistry is a valuable tool for predicting the stereochemical outcome of reactions. rsc.orgrsc.org However, no studies have been published that apply these methods to the synthesis of this compound.

Were such a study to be undertaken, it would likely involve:

Transition State Modeling: Calculating the energies of the transition states leading to different stereoisomers. The stereoisomer formed via the lowest energy transition state would be the predicted major product.

Catalyst-Substrate Interactions: If a chiral catalyst is used, computational models could elucidate the interactions that lead to stereoselectivity.

Reaction Mechanism Elucidation via Computational Modeling

The mechanisms of reactions involving the formation or modification of this compound have not been investigated computationally. Computational modeling can be used to map out the entire reaction pathway, identifying intermediates and transition states. This allows for a detailed understanding of the reaction kinetics and thermodynamics. For example, the mechanism of the addition of thiophenol to a cyclohexene (B86901) precursor followed by acylation could be elucidated.

Structure-Reactivity Relationships in this compound and its Derivatives

No research has been conducted on the structure-reactivity relationships of this compound and its derivatives from a computational standpoint. Such studies would involve systematically modifying the structure of the parent molecule (e.g., by adding substituents to the phenyl ring) and calculating how these changes affect properties like reactivity or binding affinity to a hypothetical target. This approach is common in drug design and catalyst development. nih.gov

Derivatization and Structural Modification of N 2 Phenylthio Cyclohexyl Acetamide

Synthesis of Analogues with Modified Phenylthio Moieties

The phenylthio group is a key functional handle for introducing structural diversity. Analogues with modified phenylthio moieties can be synthesized by introducing various substituents onto the phenyl ring. This can be achieved by utilizing appropriately substituted thiophenols as starting materials in the synthesis of the parent compound.

A general synthetic approach involves the reaction of a substituted thiophenol with a suitable 2-halocyclohexyl acetamide (B32628) derivative. Alternatively, as demonstrated in the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide, a substituted benzenesulfonylguanidine can be reacted with a 2-chloro-N-cyclohexylacetamide derivative. nih.gov This method offers a direct route to introduce a variety of substituted phenylthio groups.

The electronic properties of the substituents on the phenyl ring can significantly influence the chemical reactivity and biological profile of the resulting analogues. For instance, electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can be introduced to modulate the electron density of the phenyl ring and the sulfur atom.

Table 1: Proposed Analogues of N-[2-(phenylthio)cyclohexyl]acetamide with Modified Phenylthio Moieties

Substituent (R) on Phenyl RingResulting Analogue NameStarting Thiophenol
4-ChloroN-[2-(4-chlorophenylthio)cyclohexyl]acetamide4-chlorothiophenol
4-MethoxyN-[2-(4-methoxyphenylthio)cyclohexyl]acetamide4-methoxythiophenol
4-NitroN-[2-(4-nitrophenylthio)cyclohexyl]acetamide4-nitrothiophenol
3-MethylN-[2-(m-tolylthio)cyclohexyl]acetamide3-methylthiophenol
2,4-DichloroN-[2-(2,4-dichlorophenylthio)cyclohexyl]acetamide2,4-dichlorothiophenol

This table is interactive. You can sort and filter the data.

Introduction of Diverse Substituents onto the Cyclohexyl Ring

The cyclohexyl ring provides a three-dimensional scaffold that can be functionalized to explore different spatial arrangements and interactions. The introduction of substituents on the cyclohexyl ring can significantly impact the conformation and lipophilicity of the molecule.

One advanced strategy for functionalizing the cyclohexyl ring is through C-H activation. For example, palladium-catalyzed transannular γ-C-H arylation has been successfully applied to cyclohexane (B81311) carboxylic acids. nih.gov This methodology could potentially be adapted for this compound, allowing for the direct introduction of aryl groups at specific positions on the cyclohexyl ring. The reaction typically employs a palladium catalyst, a ligand, and an aryl halide. nih.gov

Another approach involves the use of starting materials that already contain a functionalized cyclohexyl ring. For instance, the synthesis could start from a substituted cyclohexene (B86901), which is then epoxidized. Subsequent ring-opening of the epoxide can introduce a variety of functional groups in a stereocontrolled manner. researchgate.net

Table 2: Potential Strategies for Cyclohexyl Ring Functionalization

StrategyDescriptionPotential Substituents
C-H Activation/ArylationDirect introduction of aryl groups onto the cyclohexyl ring using a palladium catalyst. nih.govPhenyl, substituted phenyls
Epoxidation/Ring-OpeningFormation of an epoxide on a cyclohexene precursor followed by nucleophilic ring-opening. researchgate.net-OH, -OR, -NR₂, -CN
Use of Substituted Starting MaterialsSynthesis starting from a pre-functionalized cyclohexylamine (B46788) or cyclohexanol.Alkyl, aryl, hydroxyl, amino

This table is interactive. You can sort and filter the data.

Amide Bond Transformations and Derivatives

The amide bond is a central feature of the this compound scaffold and offers opportunities for modification. While the amide bond is generally stable, various chemical methods can be employed for its transformation into other functional groups.

One approach is the reduction of the amide to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield the corresponding N-[2-(phenylthio)cyclohexyl]ethylamine derivative, altering the electronic and hydrogen-bonding properties of the molecule.

Alternatively, the amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine fragments. More sophisticated methods for amide bond activation can also be considered, which involve the use of specific reagents to make the amide bond more susceptible to nucleophilic attack. mdpi.com For instance, conversion to a thioamide can be achieved using Lawesson's reagent, which would change the hydrogen bonding capabilities and geometry of the functional group.

Furthermore, the acetyl group of the acetamide can be replaced with other acyl groups to generate a library of N-acyl derivatives. This can be accomplished by first hydrolyzing the acetamide to the corresponding amine and then re-acylating with a variety of acyl chlorides or anhydrides.

Stereochemical Implications of Derivatization on this compound Analogues

The this compound molecule contains at least two stereocenters on the cyclohexyl ring (at positions 1 and 2), leading to the possibility of multiple stereoisomers. The cyclohexyl ring typically adopts a chair conformation to minimize steric strain. nih.govnih.gov

When introducing additional substituents onto the cyclohexyl ring, new stereocenters may be created, further increasing the number of possible stereoisomers. The stereochemical outcome of such derivatization reactions will depend on the reaction mechanism and the stereochemistry of the starting material. For instance, an Sₙ2 reaction on a cyclohexyl substrate will proceed with inversion of configuration, while reactions involving planar intermediates may lead to a mixture of stereoisomers.

Controlling the stereochemistry during synthesis is crucial, as different stereoisomers can have distinct biological activities. Chiral chromatography or stereoselective synthesis methods can be employed to isolate or prepare specific stereoisomers for evaluation.

Strategies for Novel Chemical Library Generation Based on the this compound Scaffold

The this compound scaffold is well-suited for the generation of chemical libraries for high-throughput screening. A combinatorial approach can be employed, where different building blocks are systematically combined to create a large number of diverse analogues.

A possible strategy for library generation could involve a multi-step synthesis where diversity is introduced at each step:

Cyclohexyl Core Diversity: Start with a small library of substituted cyclohexylamines, incorporating diversity in terms of stereochemistry and substitution patterns on the ring.

Phenylthio Moiety Diversity: React the library of cyclohexylamines with a diverse set of substituted 2-chloro-phenylsulfides. This would introduce a wide range of electronic and steric variations on the phenylthio group.

Amide Diversity: The resulting secondary amines can then be acylated with a library of different carboxylic acids or their derivatives to introduce further diversity at the amide position.

This approach would allow for the rapid generation of a large and diverse library of this compound analogues. The synthesis of related heterocyclic systems, such as oxadiazoles (B1248032) and thienopyrimidines, from acetamide precursors demonstrates the feasibility of building complex molecular architectures from this type of scaffold. evitachem.comevitachem.comijpcbs.com

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available research on the chemical compound this compound. Despite extensive searches for detailed analytical methodologies for its characterization, including chromatographic separation, stereochemical elucidation, and absolute configuration determination, specific experimental data and in-depth research findings for this particular molecule are not present in the accessible scientific domain.

The synthesis and characterization of analogous compounds, such as N-phenyl-2-(phenylsulfanyl)acetamide and various N-cyclohexyl acetamide derivatives, have been reported in scientific literature. These studies often detail the use of advanced analytical techniques to determine the structure and purity of these related molecules. However, the explicit focus on this compound, as requested, cannot be fulfilled with scientifically accurate and detailed findings.

The absence of specific data prevents the creation of a thorough and informative article strictly adhering to the requested outline, which includes:

Advanced Analytical Methodologies for Characterizing N 2 Phenylthio Cyclohexyl Acetamide and Its Stereoisomers

X-ray Crystallography for Absolute Configuration Determination

This lack of information suggests that N-[2-(phenylthio)cyclohexyl]acetamide may be a novel compound, a low-profile intermediate in a larger synthetic pathway, or a substance whose analytical data remains proprietary and unpublished. Therefore, a scientifically rigorous article focusing solely on this compound, as per the user's specific instructions, cannot be generated at this time.

Future Directions and Challenges in the Research of N 2 Phenylthio Cyclohexyl Acetamide

Development of Novel and More Efficient Stereoselective Synthetic Routes

A primary challenge in the synthesis of N-[2-(phenylthio)cyclohexyl]acetamide is the precise control of stereochemistry, particularly the relative and absolute configuration of the two substituents on the cyclohexane (B81311) ring. The development of more efficient and highly stereoselective synthetic methods is crucial for accessing enantiomerically pure isomers, which is often a prerequisite for pharmacological studies.

Future research will likely target the following areas:

Asymmetric Catalysis: The use of chiral catalysts, including transition metals with chiral ligands or organocatalysts, represents a promising avenue. rsc.org Methodologies such as catalytic asymmetric sulfa-Michael additions to cyclohexene (B86901) derivatives or asymmetric hydrothiolation could provide direct access to key chiral thioether intermediates. nih.gov

Substrate Control: Modifying the starting materials to include chiral auxiliaries can guide the stereochemical outcome of the key bond-forming reactions. While effective, this often requires additional synthetic steps for the attachment and removal of the auxiliary.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for resolving racemic mixtures of this compound or its precursors. Lipases and other hydrolases could be employed for the kinetic resolution of ester or amide precursors with high enantioselectivity.

Synthetic StrategyDescriptionPotential AdvantagesKey Challenges
Asymmetric Catalysis Employs chiral metal complexes or organocatalysts to induce enantioselectivity in the C-S or C-N bond formation.High catalytic efficiency; direct formation of chiral products from prochiral substrates.Catalyst design and optimization; sensitivity to reaction conditions.
Chiral Auxiliary A chiral moiety is temporarily incorporated into the substrate to direct the stereochemical course of a reaction.Predictable and often high diastereoselectivity.Requires additional steps for attachment and removal; stoichiometric use of the chiral auxiliary.
Enzymatic Resolution Utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for their separation.High enantioselectivity; mild and environmentally friendly reaction conditions.Limited to specific substrates; separation of the product from the unreacted enantiomer is required.

Exploration of Unconventional Reaction Pathways

Moving beyond traditional nucleophilic substitution and addition reactions, the exploration of unconventional pathways could unlock new synthetic possibilities and provide access to novel analogues of this compound.

Key areas for future investigation include:

C-H Activation/Functionalization: Directing-group-assisted or transition-metal-catalyzed C-H activation of the cyclohexane ring, followed by C-S bond formation, could offer a more atom-economical and efficient synthetic route. acs.org This approach avoids the need for pre-functionalized substrates like cyclohexene or halocyclohexanes.

Photoredox Catalysis: Visible-light-mediated reactions could enable novel transformations under mild conditions. For instance, photoredox-catalyzed generation of a thiyl radical from thiophenol could initiate a radical addition to a cyclohexene derivative, potentially offering different regioselectivity and stereoselectivity compared to ionic pathways.

Electro-organic Synthesis: Electrochemical methods can provide a reagent-free approach to oxidation or reduction, facilitating unique bond formations. Anodic oxidation of thiophenol to generate a reactive sulfur electrophile or cathodic reduction of a suitable precursor could be explored.

Ring-Opening Reactions: A copper-catalyzed ring-opening rearrangement functionalization (RORF) of heterocyclic precursors like benzothiazoles has been used to synthesize related N-[2-(phenylthio)phenyl]acetamides. researchgate.net Adapting such a strategy to saturated heterocyclic systems could provide an innovative entry to the cyclohexyl scaffold.

Advancements in Computational Tools for Predictive Synthesis and Characterization

Computational chemistry is becoming an indispensable tool in modern organic synthesis for predicting reactivity, elucidating reaction mechanisms, and characterizing molecular properties. purdue.edu For this compound, these tools can accelerate research and development significantly.

Future applications of computational tools include:

Reaction Prediction and Optimization: Quantum mechanics-based methods, such as Density Functional Theory (DFT), can be used to model transition states and reaction intermediates for various potential synthetic routes. nih.govnih.govresearchgate.netphyschemres.org This allows for the in silico screening of catalysts, solvents, and reaction conditions to identify the most promising parameters for achieving high yield and stereoselectivity. chemrxiv.orgchemrxiv.org Machine learning models are also emerging as powerful tools for predicting the outcomes of organic reactions. rsc.org

Spectroscopic Prediction: Calculating NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic properties can aid in the structural confirmation of newly synthesized compounds and their isomers.

Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict physicochemical and toxicokinetic properties, guiding the design of derivatives with improved drug-like characteristics. nih.gov

Computational ToolApplication in this compound ResearchExpected Outcome
Density Functional Theory (DFT) Modeling reaction mechanisms, calculating transition state energies, and predicting spectroscopic data (NMR, IR). nih.govnih.govresearchgate.netIdentification of optimal synthetic pathways; rational catalyst design; structural verification of isomers. chemrxiv.org
Molecular Dynamics (MD) Simulating the conformational flexibility of the cyclohexyl ring and its substituents over time.Understanding the molecule's dynamic behavior and preferred 3D structures in solution.
Machine Learning (ML) / AI Predicting reaction outcomes, retrosynthetic analysis, and screening for potential biological activities. rsc.orgAccelerated discovery of new synthetic routes and novel bioactive derivatives.
QSAR Models Predicting properties like solubility, lipophilicity (logP), and potential toxicity based on molecular structure. nih.govPrioritization of synthetic targets with favorable pharmacokinetic profiles.

Integration of this compound in Broader Chemical Scaffold Research

The this compound structure combines several important pharmacophoric features: a flexible alicyclic ring, a thioether linkage, and an acetamide (B32628) group capable of hydrogen bonding. This makes it an attractive scaffold for elaboration into more complex molecules for applications in medicinal chemistry and materials science. mdpi.comfigshare.com

Future directions in this area may involve:

Library Synthesis: Using the core scaffold as a starting point, combinatorial chemistry approaches can be employed to generate large libraries of derivatives. Modifications could include substitution on the phenyl ring, variation of the acyl group in the acetamide moiety, or replacement of the phenyl group with other aromatic or heterocyclic systems.

Bioisosteric Replacement: The thioether linkage could be replaced with bioisosteres such as a sulfoxide, sulfone, ether, or methylene (B1212753) group to probe the importance of the sulfur atom for biological activity and to modulate physicochemical properties.

Fragment-Based Drug Discovery (FBDD): The compound itself or its constituent parts (e.g., the phenylthiocyclohexyl core) could be used as fragments for screening against biological targets. Hits from FBDD can then be grown or linked to develop more potent lead compounds.

Conformationally Constrained Analogues: Introducing additional rings or rigidifying elements to the structure could lock the molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity for a given biological target. The acetamide moiety is a common feature in many biologically active compounds, including anti-inflammatory and anticancer agents. nih.govresearchgate.netnih.govnih.gov

By pursuing these future research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for synthetic innovation and the development of new functional molecules.

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-[2-(phenylthio)cyclohexyl]acetamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclohexylamine derivatives and introducing the phenylthio group via nucleophilic substitution. Key steps include:

  • Thioether formation: Reacting cyclohexyl halides with thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Acylation: Introducing the acetamide group using acetyl chloride or acetic anhydride in dichloromethane with a base like triethylamine .
  • Optimization: Yield and purity depend on solvent polarity (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and stoichiometric ratios (excess thiophenol improves thioether yield) .
    Data Table:
Reaction StepOptimal SolventTemperature (°C)Yield Range (%)
Thioether FormationDMF7065–75
AcylationDichloromethane2580–90

Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR verify cyclohexyl conformation (axial vs. equatorial) and acetamide proton signals (δ ~2.0 ppm for CH₃, δ ~6.5–7.5 ppm for phenylthio) .
  • Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage at the thioether bond) .
  • FTIR: Detects amide C=O stretch (~1650 cm⁻¹) and aromatic C-S vibrations (~690 cm⁻¹) .

How is the initial biological activity of this compound screened in preclinical studies?

Methodological Answer:

  • In vitro assays:
    • Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Anti-inflammatory: Caspase-1 inhibition assays using LPS-stimulated macrophages (IC₅₀ quantification) .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Methodological Answer:

  • Core modifications:
    • Cyclohexyl substituents: Introducing electron-withdrawing groups (e.g., -F) enhances metabolic stability .
    • Phenylthio replacement: Replacing sulfur with sulfone improves solubility but may reduce target affinity .
  • Data-Driven Design: Compare analogs using computational tools (e.g., molecular docking to predict binding to caspase-1’s active site) .
    Structural Comparison Table:
DerivativeModificationBioactivity (IC₅₀, Caspase-1)Solubility (mg/mL)
Parent CompoundNone12 μM0.5
Sulfone AnalogS→SO₂25 μM2.1
Fluoro-SubstitutedCyclohexyl-F8 μM0.4

How can contradictory data in biological assays (e.g., varying IC₅₀ values) be systematically resolved?

Methodological Answer:

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation: Confirm caspase-1 inhibition via Western blot (pro-IL-1β processing) alongside fluorometric assays .
  • Statistical rigor: Use triplicate measurements and ANOVA to assess significance of potency differences .

What computational strategies are effective in modeling the conformational dynamics of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate cyclohexyl ring puckering and thioether bond flexibility in aqueous/PBS environments (NAMD/GROMACS) .
  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict reactivity sites (e.g., sulfur’s nucleophilicity) .
  • Docking studies: Use AutoDock Vina to map interactions with caspase-1 (PDB ID: 1SC1), focusing on the catalytic Cys285 residue .

How does the compound’s stability under physiological conditions impact its therapeutic potential?

Methodological Answer:

  • Hydrolytic stability: Monitor degradation in PBS (pH 7.4) at 37°C via HPLC. The thioether bond is prone to oxidation; antioxidants (e.g., ascorbate) may prolong half-life .
  • Metabolic profiling: Use liver microsomes to identify cytochrome P450-mediated metabolites (e.g., sulfoxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(phenylthio)cyclohexyl]acetamide
Reactant of Route 2
N-[2-(phenylthio)cyclohexyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.